molecular formula C21H16FN3O3S2 B2415978 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1260906-82-8

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2415978
CAS No.: 1260906-82-8
M. Wt: 441.5
InChI Key: NBKPAAMDKMQHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetically designed small molecule that functions as a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its mechanism of action is centered on a cysteine-reactive acrylamide group, which is strategically presented from the thieno[3,2-d]pyrimidin-4(3H)-one core scaffold via a sulfanylacetamide linker. This core structure is a known pharmacophore for kinase inhibition, and the specific substitution pattern, including the 2-fluorophenyl and 2-methoxyphenyl groups, is engineered to confer high affinity and selectivity for the BTK active site. The compound irreversibly binds to the cysteine 481 residue in the ATP-binding pocket of BTK , leading to permanent enzyme inhibition and effective blockade of B-cell receptor signaling pathways. This makes it an invaluable chemical probe for investigating B-cell biology, immune regulation, and the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Researchers utilize this compound in preclinical studies to elucidate the downstream effects of BTK-dependent signaling, to explore mechanisms of resistance to covalent BTK inhibitors, and to evaluate potential therapeutic strategies for autoimmune and inflammatory diseases driven by aberrant B-cell activity. Its covalent mechanism offers a distinct advantage for prolonged pathway suppression in complex cellular and ex vivo assays.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-28-17-9-5-3-7-14(17)23-18(26)12-30-21-24-15-10-11-29-19(15)20(27)25(21)16-8-4-2-6-13(16)22/h2-11H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPAAMDKMQHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to detail its biological activity based on diverse sources of information.

  • Molecular Formula : C25H18FN3O3S2
  • Molecular Weight : 491.557 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and disrupt cellular processes. The thieno[3,2-d]pyrimidine core is known for its interaction with various biological targets, including kinases and other proteins involved in cell signaling pathways.

Anticancer Activity

  • Inhibition of Tumor Growth : Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit the proliferation of various cancer types, including breast and lung cancers.
    • Case Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Mechanistic Insights : The compound appears to modulate pathways associated with cell cycle regulation and apoptosis. Specifically, it may activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Preliminary evaluations suggest that this compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • Research Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations.
  • Synergistic Effects : When combined with conventional antibiotics, it exhibited synergistic effects, enhancing the efficacy of existing treatments against resistant strains.

Data Tables

Biological ActivityTarget OrganismsIC50 Values (µM)Reference
AnticancerMCF-715
AnticancerA54920
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli12

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